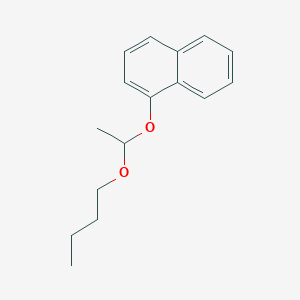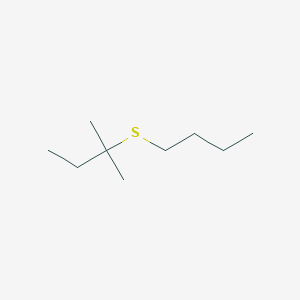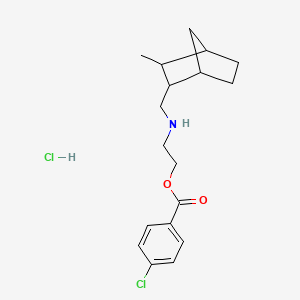![molecular formula C11H17NO2 B14684842 Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- CAS No. 25452-26-0](/img/structure/B14684842.png)
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- is an organic compound with a complex structure that includes a phenol group, a tertiary butyl group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- typically involves the reaction of phenol with a suitable amine and a tertiary butyl group. One common method is the Mannich reaction, where phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism by which Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)
- Phenol, 2-(1,1-dimethylethyl)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- is unique due to its combination of a phenol group, a tertiary butyl group, and an amino alcohol moiety.
Eigenschaften
CAS-Nummer |
25452-26-0 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,8-13)12-7-9-5-3-4-6-10(9)14/h3-6,12-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
CVGXHJDGKBVAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


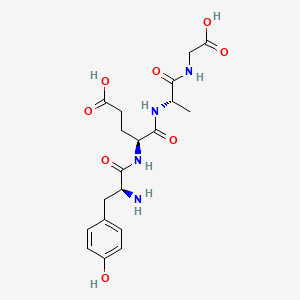
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
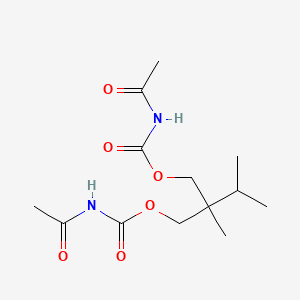


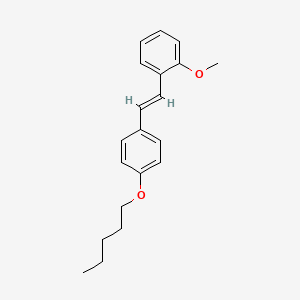
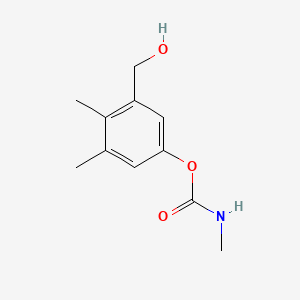
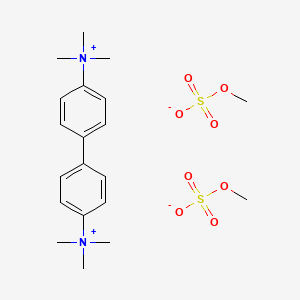
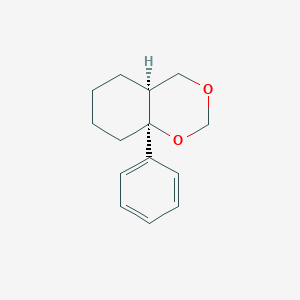
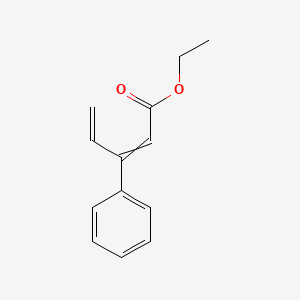
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
